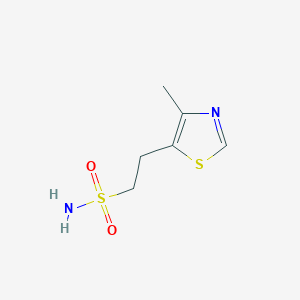

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

Description

Propriétés

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S2/c1-5-6(11-4-8-5)2-3-12(7,9)10/h4H,2-3H2,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHUYHBEUDNCKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344280-80-3 | |

| Record name | 2-(4-methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Sulfonylation of 2-Aminothiazole

- Reagents: 2-aminothiazole, 4-methylbenzenesulfonyl chloride (or other sulfonyl chlorides), sodium acetate, distilled water.

- Conditions: The reaction mixture is heated at 80–85 °C with stirring for 4–8 hours.

- Process: Sodium acetate is dissolved in water, followed by the addition of sulfonyl chloride and 2-aminothiazole. The reaction proceeds to form a sticky yellow intermediate that gradually crystallizes into a powdered solid.

- Workup: The product is isolated by filtration and purified via recrystallization from absolute ethanol.

- Yield: Typically high, e.g., 83% for 4-methyl-N-(thiazol-2-yl)benzenesulfonamide.

- Characterization: Melting point, Rf values (TLC), FTIR, and NMR confirm the structure.

Alkylation of N-Sulfonylated Intermediates

- Reagents: N-sulfonylated intermediates, alkylating agents such as alkyl halides, calcium hydride, and solvents like dimethylformamide (DMF).

- Conditions: The reaction is carried out at 50–55 °C with continuous stirring.

- Process: After pre-treatment with calcium hydride in DMF, alkylating agents are added. The reaction progress is monitored by TLC.

- Workup: Upon completion, the mixture is cooled, diluted with cold water, filtered, and purified by recrystallization or column chromatography.

- Yield: High yields of alkylated sulfonamide derivatives are obtained.

- Characterization: UV/Vis, IR, ^1H NMR, and ^13C NMR spectroscopy confirm the final compound's structure.

Example Synthesis Data for 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide

| Step | Reagents & Conditions | Product Description | Yield (%) | Melting Point (°C) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | 2-Aminothiazole (1 g), 4-methylbenzenesulfonyl chloride (1.5 equiv.), NaOAc, H2O, 80–85 °C, 4 h | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | 83 | 150–152 | FTIR: 3065, 2923, 1620 cm⁻¹; NMR confirms thiazole and sulfonamide protons |

| 2 | N-sulfonyl intermediate, calcium hydride, DMF, alkylating agent, 50–55 °C, 30 min + alkylation time | This compound | >80 | Variable | UV/Vis λmax, IR, ^1H and ^13C NMR consistent with target compound |

Analytical and Structural Confirmation

- Thin Layer Chromatography (TLC): Used to monitor the progress of both sulfonylation and alkylation steps, typically with n-hexane:ethyl acetate solvent systems.

- Melting Point Determination: Confirms purity and identity.

- Fourier Transform Infrared Spectroscopy (FTIR): Characteristic peaks for sulfonamide groups (S=O stretching ~1380 cm⁻¹), aromatic and thiazole C–H stretching.

- Nuclear Magnetic Resonance (NMR): ^1H NMR shows signals corresponding to the thiazole ring protons, methyl substituent, and ethane sulfonamide side chain; ^13C NMR confirms carbon environments.

- UV/Vis Spectroscopy: Used for further structural confirmation and purity assessment.

Summary Table of Preparation Method Parameters

| Parameter | Description | Optimal Conditions | Notes |

|---|---|---|---|

| Starting Material | 2-Aminothiazole | Commercially available | Readily reactive for sulfonylation |

| Sulfonylation Reagents | 4-Methylbenzenesulfonyl chloride, NaOAc | 80–85 °C, 4–8 h | Aqueous medium, high yield |

| Alkylation Reagents | Alkyl halides, calcium hydride, DMF | 50–55 °C, 30 min pre-treatment + alkylation | Enhances nitrogen nucleophilicity |

| Purification | Recrystallization, column chromatography | Ethanol solvent | Ensures high purity |

| Characterization | TLC, FTIR, NMR, UV/Vis | Standard analytical methods | Confirms structure and purity |

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain the corresponding thiazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfone derivatives

Reduction: Thiazole derivatives

Substitution: Various substituted thiazole derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been studied for its potential as a lead compound in drug development, particularly for its sulfonamide moiety which is known for a variety of biological activities. Sulfonamides are widely recognized for their antibacterial properties and are often used in the synthesis of new pharmaceuticals.

Case Studies

- Thiazole Derivatives : Research has indicated that derivatives of thiazole, including 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide, exhibit significant antibacterial activity. A study published in 2022 highlighted the synthesis of various thiazole derivatives and their evaluation against bacterial strains, demonstrating promising results for compounds similar to this compound .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which have been explored in various studies. The presence of the thiazole ring is particularly advantageous as it enhances the compound's ability to interact with biological targets.

Research Findings

- Antibacterial Tests : In vitro studies have shown that thiazole-containing compounds can inhibit the growth of several bacterial strains. The effectiveness of these compounds often correlates with structural modifications around the thiazole ring .

Therapeutic Potential

Given its structural characteristics, this compound may have therapeutic applications beyond antimicrobial activity. The sulfonamide group is known for its role in various therapeutic agents.

Potential Applications

- Cancer Treatment : Some studies suggest that thiazole derivatives can exhibit anticancer properties. The ability to modify the thiazole structure allows for the design of compounds that may target specific cancer pathways.

Mécanisme D'action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with signaling pathways involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonyl fluoride

- Molecular Formula: C₆H₉FNO₂S₂

- Molecular Weight : 221.27 g/mol

- Key Features : Replaces the sulfonamide (-SO₂NH₂) group with a sulfonyl fluoride (-SO₂F), enhancing electrophilicity for covalent target binding. This derivative is used as a synthetic intermediate in medicinal chemistry .

- Pharmacological Role : Fluorinated sulfonamides are common in protease inhibitors and kinase-targeted therapies.

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate

- Molecular Formula : C₈H₁₀NNaO₄S₂

- Molecular Weight : 271.29 g/mol

- Key Features : Incorporates a methanesulfonylmethyl side chain and a carboxylate group, improving solubility. Sodium salts of thiazole derivatives are often used to enhance bioavailability in oral formulations .

- Pharmacological Role : Carboxylate groups facilitate ionic interactions with biological targets, such as ion channels or transporters.

2-(4-Methyl-1,3-thiazol-5-yl)acetic acid

- Molecular Formula: C₆H₇NO₂S

- Molecular Weight : 157.19 g/mol

- Key Features : Lacks the sulfonamide group, replacing it with a carboxylic acid (-COOH). This modification reduces membrane permeability but increases polarity for renal excretion .

- Pharmacological Role : Carboxylic acid derivatives are explored as anti-metabolites or for metal chelation in antimicrobial agents.

Pharmacological and Physicochemical Properties

Notes:

Activité Biologique

2-(4-Methyl-1,3-thiazol-5-yl)ethane-1-sulfonamide is a sulfonamide compound characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms. This unique structure contributes to its significant biological activities, particularly in antimicrobial and antifungal applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, related studies, and potential therapeutic applications.

- Molecular Formula : C₆H₁₀N₂O₂S₂

- Molecular Weight : Approximately 206.29 g/mol

- SMILES : CC1=C(SC=N1)CCS(=O)(=O)N

- InChIKey : XEHUYHBEUDNCKL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to the thiazole moiety. This component is known to interfere with various biochemical pathways, particularly those involved in microbial cell wall synthesis and metabolic processes. The sulfonamide group enhances its interaction with specific enzymes, leading to inhibition of bacterial growth and fungal proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | Significant bactericidal effect | |

| Candida albicans | Effective antifungal activity |

The compound's effectiveness against these pathogens suggests its potential as a lead compound for the development of new antimicrobial agents.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Antibacterial Activity Study : A series of sulfonamide derivatives were synthesized and tested for their antibacterial properties. The findings indicated that compounds with thiazole rings displayed superior activity compared to traditional antibiotics like chloramphenicol and streptomycin .

- Antifungal Efficacy : In vitro testing revealed that sulfonamide-thiazole hybrids demonstrated antifungal properties comparable to commercial fungicides such as bifonazole. The structural modifications in these compounds were crucial for enhancing their bioactivity .

Structure-Activity Relationship (SAR)

The thiazole ring's position and substituents significantly influence the biological activity of this compound. Comparative analysis with structurally similar compounds highlights the importance of specific functional groups:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-N-(4-methylthiazolyl)benzenesulfonamide | Thiazole ring + sulfonamide group | Potent antibacterial activity |

| 2-(4-Methylthiazolyl)-N-benzenesulfonamide | Thiazole + benzene | Higher antifungal activity |

| 5-Methylthiazole sulfonamide | Methyl substitution on thiazole | Enhanced lipophilicity |

These comparisons illustrate how variations in structure can lead to different biological activities and highlight the potential for developing novel therapeutics based on this scaffold.

Q & A

Q. How to integrate cheminformatics tools for structure-activity relationship (SAR) analysis?

- Methodological Answer : Leverage platforms like KNIME or Pipeline Pilot to mine PubChem/BindingDB data for analogous sulfonamides. Generate 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric features with bioactivity. Machine learning (Random Forest, SVM) prioritizes novel derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.